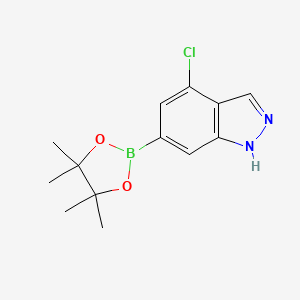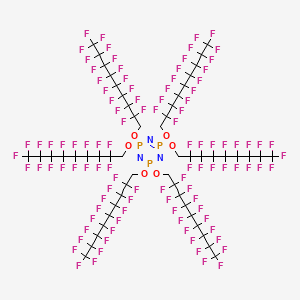![molecular formula C8H14ClN3O2 B1458006 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1707580-44-6](/img/structure/B1458006.png)
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
概要
説明
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is part of the hydantoin family, which is characterized by a five-membered ring containing nitrogen and oxygen atoms. The spirocyclic structure imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the reaction of 1,3-dimethylurea with a suitable ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. High-pressure techniques and preparative high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .
科学的研究の応用
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated as a potential therapeutic agent for conditions such as cancer and inflammatory diseases.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit matrix metalloproteinases, which play a role in the degradation of extracellular matrix components. This inhibition can be beneficial in treating conditions like osteoarthritis and periodontal disease. Additionally, the compound may act as an antagonist of chemokine receptors, thereby modulating immune responses .
類似化合物との比較
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Lacks the dimethyl substitution, resulting in different chemical and biological properties.
3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride: Similar structure but with a single methyl group, leading to variations in reactivity and applications.
Uniqueness
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two methyl groups enhances its stability and modifies its interaction with biological targets, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-10-6(12)8(3-4-9-5-8)11(2)7(10)13;/h9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMFIIPEVOZPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCNC2)N(C1=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B1457931.png)






![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1457943.png)



